Cupric nitrate hexahydrate

Description

Historical Context and Evolution of Research on Copper(II) Nitrates

The study of copper(II) nitrates dates back to early chemical investigations, with hydrated forms being the first to be isolated and characterized. The traditional and still widely used method for preparing hydrated copper nitrate (B79036) involves the reaction of metallic copper, or its oxide, with nitric acid. nih.govwikipedia.org Early research focused on identifying the various hydrated forms (hydrates) that the salt could adopt. It was determined that both a trihydrate and a hexahydrate are the most common stable forms that crystallize from aqueous solutions. nih.govsciencemadness.org

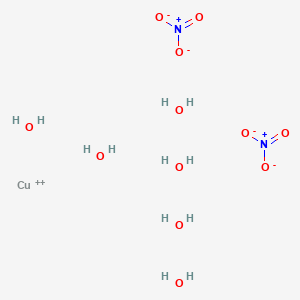

A significant challenge in the history of copper nitrate chemistry was the synthesis of its anhydrous form. For a long time, attempts to dehydrate the hydrated salts by simple heating were unsuccessful. Instead of yielding anhydrous copper(II) nitrate, this process leads to decomposition, forming copper oxides and releasing nitrogen dioxide. wikipedia.orgatamanchemicals.com This reactivity highlighted the thermal instability of the hydrated complexes. The synthesis of pure anhydrous copper nitrate was finally achieved in 1969 by reacting copper metal with dinitrogen tetroxide under anhydrous conditions. sciencemadness.org The evolution of research has also clarified the structures of these different forms, with the hexahydrate being identified as Cu(H₂O)₆₂. wikipedia.org

Significance as a Precursor in Advanced Materials Synthesis and Catalyst Development

Cupric nitrate hexahydrate is a fundamentally important precursor in the synthesis of a wide range of advanced materials and catalysts due to its solubility and ability to decompose into copper(II) oxide upon heating. wikipedia.org This thermal decomposition is a key route for producing copper(II) oxide (CuO), a p-type semiconductor with applications in catalysis, sensors, and energy storage. Researchers have utilized cupric nitrate to synthesize CuO nanoparticles with specific morphologies and photocatalytic activities.

Furthermore, it serves as a starting material for more complex materials. For instance, it is used in the hydrothermal synthesis of delafossite CuGaO₂ electrocatalysts, which are investigated for their potential in water splitting for hydrogen evolution. The compound is also integral to the preparation of various copper-based catalysts used in industrial processes. The development of green preparation processes for these copper-based catalyst nitrates aims to control the release of nitrogen oxides, which are byproducts of traditional synthesis methods.

| Material/Catalyst | Synthesis Method Involving this compound | Key Application Area |

|---|---|---|

| Copper(II) Oxide (CuO) Nanoparticles | Thermal decomposition or hydrothermal routes | Photocatalysis, Sensors |

| Delafossite (CuGaO₂) | Hydrothermal synthesis | Electrocatalysis (e.g., water splitting) |

| General Cu-based catalysts | Impregnation followed by calcination or precipitation methods | Various organic chemistry processes |

Role in Contemporary Coordination Chemistry and Inorganic Synthesis Methodologies

In the realm of coordination chemistry, this compound is a valuable and widely used starting material. When dissolved in water, the copper(II) ion forms the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. wikipedia.org This aqua complex is a classic example of an octahedral Cu(II) complex and serves as a precursor for a vast number of other coordination compounds through ligand substitution reactions. The d⁹ electronic configuration of the Cu(II) ion makes these aqua ligands highly labile, allowing for rapid exchange with other ligands. wikipedia.org

This compound is employed in the synthesis of a diverse array of coordination compounds, including coordination polymers and metal-organic frameworks (MOFs). The nitrate anions can either remain as counter-ions outside the coordination sphere or participate directly in coordination to the copper center. For example, treatment of copper(II) nitrate with ligands such as triphenylphosphine can lead to the synthesis of copper(I) complexes, demonstrating its utility in accessing different oxidation states of copper. wikipedia.org Its reaction with various organic ligands has led to the creation of novel complexes with interesting structural and magnetic properties.

| Reactant Ligand | Resulting Copper Complex Type | Significance |

|---|---|---|

| Water (in aqueous solution) | Hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺ | Fundamental precursor for ligand substitution |

| Triphenylphosphine (PPh₃) | Copper(I) phosphine complexes | Access to Cu(I) oxidation state |

| Long-chain diamines | Amphiphilic complexes | Study of self-assembly and material properties |

| Allylguanidine | Copper(I) nitrate π-complex | Stabilization of the CuNO₃ moiety |

Overview of Research Trajectories and Future Directions for this compound

Current and future research involving this compound is expanding beyond its traditional roles. In organic synthesis, it has found significant application as a versatile reagent. When combined with acetic anhydride, it is used for the nitration of aromatic compounds in a process known as the Menke nitration. wikipedia.org Another notable application is the development of "Claycop," a reagent made by adsorbing hydrated copper nitrate onto clay. wikipedia.org This solid-supported reagent has proven effective in various transformations, such as the oxidation of thiols to disulfides. wikipedia.org

Future research directions are focused on leveraging the properties of cupric nitrate in more sustainable and advanced applications. There is growing interest in its use as a catalyst or promoter in a variety of organic reactions, including cyclizations, C-H activation, and difunctionalization reactions. The development of chiral ligands for use with copper nitrate is also a promising area for asymmetric synthesis. Furthermore, the push towards "green chemistry" is driving research into more environmentally benign synthetic methods that utilize copper nitrate, such as microwave-assisted synthesis, to reduce reaction times and improve yields. The continued exploration of copper nitrate in creating novel functional materials, including its use in 3D bioprinting for constructing niches for denitrifiers, highlights its ongoing importance in cutting-edge research. americanelements.com

Properties

IUPAC Name |

copper;dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXJFNVGIDRLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH12N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158943 | |

| Record name | Cupric nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13478-38-1 | |

| Record name | Cupric nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper (II) nitrate, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC NITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HP2H86BS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cupric Nitrate Hexahydrate Derived Materials

Hydrothermal Synthesis Routes for Copper Oxide Nanomaterials and Composites

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is widely employed for creating copper oxide (CuO) nanomaterials and more complex composites using cupric nitrate (B79036) as the copper source. dergipark.org.trdergipark.org.trresearchgate.net The process typically involves dissolving cupric nitrate trihydrate in water, followed by the addition of a mineralizer like sodium hydroxide (B78521), and heating the mixture in a sealed autoclave. researchgate.net

Controlled Synthesis of Copper Oxide Nanoparticles with Varying Sizes

The morphology and size of copper oxide nanoparticles can be precisely controlled by adjusting key reaction parameters during hydrothermal synthesis. researchgate.netijeca.info Factors such as reaction temperature and duration have a significant impact on the final particle characteristics. dergipark.org.trrdd.edu.iq Generally, an increase in the synthesis temperature leads to larger average grain sizes of the resulting CuO nanoparticles. For example, studies have shown that by increasing the hydrothermal temperature from 105°C to 150°C, the average grain size of CuO can increase from approximately 25 nm to 66 nm. researchgate.net This is because higher temperatures provide more energy for crystal growth, leading to larger particles. rdd.edu.iq Similarly, the duration of the hydrothermal treatment can influence particle size; longer reaction times often result in larger and more aggregated nanoparticles. dergipark.org.tr

Table 1: Effect of Hydrothermal Synthesis Temperature on CuO Nanoparticle Size

| Synthesis Temperature (°C) | Average Grain Size (nm) | Resulting Bandgap (eV) |

|---|---|---|

| 105 | 25 | 1.55 |

| 120 | 33 | 1.60 |

| 150 | 66 | 1.88 |

This table presents data showing how increasing the temperature in hydrothermal synthesis affects the resulting copper oxide nanoparticle size and its optical bandgap, based on findings from referenced studies. researchgate.net

Fabrication of Mesoporous CuCo2O4 Nanowires and Other Mixed Metal Oxides

Cupric nitrate hexahydrate is also a key ingredient in the hydrothermal synthesis of more complex, multi-metal oxide nanostructures. A notable example is the fabrication of mesoporous copper cobalt oxide (CuCo2O4) nanowires. sigmaaldrich.comacs.org In this process, cupric nitrate trihydrate is combined with cobalt(II) nitrate hexahydrate. sigmaaldrich.com The mixture is often subjected to a nanocasting process using a silica (B1680970) template, which is later removed to yield highly ordered mesoporous nanowires. sigmaaldrich.comacs.org This technique creates materials with a high surface area and structured porosity, which are beneficial for applications like supercapacitors. acs.orgrsc.orgresearchgate.net The hydrothermal method can also be extended to create other mixed metal oxides, such as tri-metallic Cu–Mn–Ni oxides, by combining the respective metal nitrates in a controlled hydrothermal reaction. rsc.orgrsc.org

Polymeric Precursor Methods for Controlled Nanoparticle Morphology and Stability

The polymeric precursor method is another effective technique for synthesizing copper oxide nanomaterials from cupric nitrate. This approach involves the formation of a metal-polymer complex in a solution, which is then heated to decompose the organic components, leaving behind the desired metal oxide nanoparticles. scientific.netresearchgate.netresearchgate.net

Utilization of Organic Additives and Chelating Agents in Precursor Solutions

In the polymeric precursor method, organic additives and chelating agents play a crucial role in controlling the final morphology and stability of the nanoparticles. scientific.net Polymers like polyvinyl alcohol (PVA) or alginic acid can act as stabilizers or capping agents. scientific.netresearchgate.net These long-chain molecules surround the metal ions, preventing uncontrolled growth and agglomeration of the nanoparticles during their formation.

Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, form stable complexes with the copper ions from the cupric nitrate. rsc.org This chelation helps to ensure a homogeneous distribution of metal ions throughout the precursor solution, which leads to the formation of uniform nanoparticles upon decomposition. rsc.org By modifying the hydrolysis and condensation rates of the metal ions, these agents provide a powerful tool for directing the final structure of the material. rsc.orgnih.gov

Effect of Decomposition Temperature on Derived Copper Oxide Nanomaterials

The decomposition temperature, also known as calcination temperature, is a critical parameter in the polymeric precursor method. scientific.netresearchgate.net This heating step removes the organic polymer matrix and converts the copper precursor into crystalline copper oxide. mdpi.comresearchgate.netnih.gov The chosen temperature significantly influences the structural and optical properties of the final CuO nanomaterials. mdpi.comniscpr.res.in

Research indicates that as the calcination temperature is increased, the crystalline size of the CuO nanoparticles also tends to increase. mdpi.comresearchgate.netnih.gov For instance, in one study, increasing the calcination temperature from 200°C to 600°C resulted in the crystalline size growing from approximately 12.78 nm to 28.17 nm. mdpi.comresearchgate.netnih.gov This is accompanied by an improvement in the crystallinity and purity of the nanoparticles, as residual organic matter and other impurities are burned off at higher temperatures. mdpi.comresearchgate.net However, excessively high temperatures can lead to significant particle growth and loss of nanostructure. kashanu.ac.ir The decomposition temperature for precursors made with cupric nitrate typically ranges from 200°C to 400°C. scientific.netresearchgate.netresearchgate.net

Table 2: Influence of Calcination Temperature on CuO Nanoparticle Properties

| Calcination Temperature (°C) | Crystalline Size (nm) | Morphology |

|---|---|---|

| 200 | 12.78 | Less defined |

| 400 | 18.50 | More defined, spherical |

| 500 | 24.32 | Spherical |

| 600 | 28.17 | More spherical, slight agglomeration |

This table summarizes findings on how different calcination temperatures affect the size and shape of copper oxide nanoparticles derived from a precursor. mdpi.comresearchgate.netnih.gov

Chemical Co-precipitation Techniques in Composite Material Fabrication

Chemical co-precipitation is a straightforward and widely used method to synthesize composite materials, where this compound often serves as the source for the copper component. aip.org This technique involves dissolving two or more metal salts, such as cupric nitrate and zinc nitrate, in a solvent and then adding a precipitating agent, like sodium hydroxide, to cause the simultaneous precipitation of the metal hydroxides or other precursor compounds. aip.orgtandfonline.comnih.gov

This method is particularly effective for creating homogeneously mixed, multi-metal oxide composites. For example, to fabricate CuO-ZnO nanocomposites, aqueous solutions of cupric nitrate and zinc nitrate are mixed in specific molar ratios. aip.orgjocpr.comjocpr.com The addition of a base causes the co-precipitation of copper and zinc hydroxides. Subsequent washing, drying, and calcination of this precipitate yield the final CuO-ZnO composite material. aip.orgtandfonline.comgoogle.com This approach has been successfully used to create various composites, including CdO-CuO-ZnO systems, by dissolving the respective metal nitrates (cadmium nitrate, copper nitrate, and zinc nitrate) and following a similar co-precipitation and calcination procedure. tandfonline.comnih.gov

Synthesis of Tungsten-Copper Composite Powders

Tungsten-copper (W-Cu) composite powders are highly valued in applications requiring excellent electrical and thermal conductivity combined with high strength and resistance to arc erosion. Chemical synthesis methods are employed to create homogenous, nano-sized W-Cu powders, offering advantages over traditional powder metallurgy techniques.

One common chemical approach involves the co-precipitation of tungsten and copper salts. In a typical synthesis, ammonium (B1175870) paratungstate (APT) and cupric nitrate are dissolved in distilled water to achieve the desired W-Cu weight proportion, such as W-20 wt% Cu. psu.edu The mixture is heated to between 80°C and 100°C for several hours while maintaining a pH of approximately 3-4. psu.edu After evaporation and drying, the resulting precursor powder is calcined in air at around 520°C for two hours to form a W-Cu oxide powder. This oxide mixture is then subjected to a reduction process in a hydrogen (H₂) atmosphere to yield the final W-Cu composite powder. psu.edu The resulting powders can have particle sizes around 100 nm, with each particle composed of smaller constituents of about 20-30 nm. psu.edu

Another variation is the sol-spray drying method. An aqueous solution of ammonium metatungstate (AMT) and cupric nitrate trihydrate is spray-dried and subsequently calcined to produce composite oxides. ontosight.ai These oxides are then reduced in a hydrogen atmosphere at temperatures ranging from 700°C to 900°C to obtain the W-Cu composite powder. ontosight.ai For instance, W-15 wt.% Cu nanopowders have been synthesized using this route, often with the addition of chelating agents like citric acid or tartaric acid to ensure a homogenous mixture and to control particle size. ontosight.ai

| Parameter | Value | Reference |

| Starting Materials | Ammonium paratungstate (APT), Cupric nitrate | psu.edu |

| Target Composition | W-20 wt% Cu | psu.edu |

| pH | 3-4 | psu.edu |

| Calcination Temperature | 520°C | psu.edu |

| Reduction Atmosphere | Hydrogen (H₂) | psu.eduontosight.ai |

| Final Particle Size | ~100 nm | psu.edu |

Preparation of Copper Ferrite (B1171679) Catalysts via Co-precipitation

Copper ferrite (CuFe₂O₄) nanoparticles are significant magnetic materials with applications in catalysis, particularly in environmental remediation. atamanchemicals.com The co-precipitation method is a straightforward and cost-effective technique for synthesizing these catalysts, using cupric nitrate as the copper source.

In this method, equimolar aqueous solutions of cupric nitrate and ferric nitrate are prepared. These solutions are then added to a solution containing a stabilizing agent, such as Cetyltrimethylammonium bromide (CTAB), under constant stirring. atamanchemicals.com A precipitating agent, typically a strong base like sodium hydroxide (NaOH), is added dropwise to the mixture to induce the formation of the ferrite precursor precipitate. atamanchemicals.comsciencemadness.org The reaction is often carried out at an elevated temperature, for instance, 60°C, to ensure complete precipitation and to control the particle characteristics. atamanchemicals.com

After the precipitation is complete, the resulting solid is separated by filtration, washed thoroughly with distilled water to remove any impurities, and then dried. Finally, the dried powder is calcined at a high temperature to yield the crystalline copper ferrite nanoparticles. ontosight.ai Characterization techniques confirm the formation of spinel copper ferrite, often as a mixture of tetragonal and cubic phases, with average particle sizes as small as 15 nm. atamanchemicals.com These synthesized nanoparticles have demonstrated high efficiency as photocatalysts in the degradation of organic dyes like Methyl Orange and Rhodamine B under UV irradiation. atamanchemicals.com

| Step | Description | Reference |

| Precursors | Cupric Nitrate, Ferric Nitrate | atamanchemicals.com |

| Stabilizing Agent | Cetyltrimethylammonium bromide (CTAB) | atamanchemicals.com |

| Precipitating Agent | Sodium Hydroxide (NaOH) | atamanchemicals.comsciencemadness.org |

| Reaction Temperature | ~60°C | atamanchemicals.com |

| Post-treatment | Filtration, Washing, Drying, Calcination | ontosight.aiatamanchemicals.com |

| Final Product | Spinel Copper Ferrite (CuFe₂O₄) Nanoparticles | atamanchemicals.com |

Green Synthesis Approaches Utilizing this compound as a Precursor

In response to the growing need for environmentally friendly processes, green synthesis methods have emerged as a vital area of research. These approaches utilize natural resources and non-toxic substances to produce nanomaterials, with this compound being a common precursor for copper-based nanoparticles.

A prominent green synthesis route is the use of plant extracts for the production of copper oxide (CuO) nanoparticles. quora.com This method leverages the rich diversity of biomolecules found in plants, such as polyphenols, flavonoids, terpenoids, and alkaloids, which act as both reducing and capping/stabilizing agents. fortunejournals.comfortunejournals.com This eliminates the need for toxic reducing agents and harsh reaction conditions often associated with conventional chemical synthesis. quora.com

The general procedure involves mixing an aqueous solution of cupric nitrate with a plant extract. fortunejournals.comfortunejournals.com The phytochemicals in the extract reduce the copper(II) ions to copper oxide. The mixture is often gently heated (e.g., 70-80°C) and stirred for a period to facilitate the reaction. fortunejournals.com The formation of CuO nanoparticles is typically indicated by a color change in the solution. For example, extracts from Aloe vera, Spinacia Oleracea (spinach), and Averrhoa carambola have been successfully used. quora.comfortunejournals.comdynamicpapers.com The resulting nanoparticles are then collected by centrifugation, washed, and dried. This bio-reduction process not only is sustainable but also can influence the morphology and enhance the functional properties of the synthesized nanoparticles. quora.comfortunejournals.com

Plant extract-mediated synthesis represents a significant sustainable alternative to traditional physical and chemical methods for producing CuO nanoparticles. quora.com Traditional routes often rely on toxic solvents, high energy consumption, and produce hazardous byproducts, posing environmental and health risks. quora.com

The advantages of green synthesis are manifold:

Eco-friendly: It avoids the use of toxic chemicals. fortunejournals.com

Cost-effective: It utilizes readily available and inexpensive plant materials. fortunejournals.com

Energy-efficient: Many reactions can proceed at or near room temperature. fortunejournals.com

Simplicity: The procedures are often simple, involving mixing and gentle heating. fortunejournals.com

By harnessing natural biomolecules, this approach aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous substances. The resulting CuO nanoparticles have shown great potential in applications such as environmental remediation (e.g., dye degradation) and as antimicrobial agents, making green synthesis a doubly beneficial strategy. quora.comquora.com

Hypergolic Synthesis of Inorganic Materials from this compound Precursors

Hypergolic reactions, characterized by spontaneous ignition upon contact between a fuel and an oxidizer, represent a radical and rapid method for synthesizing inorganic materials. wikipedia.orgatamanchemicals.com This technique offers a fast, exothermic route to various compounds at ambient conditions.

Low melting point hydrated transition metal salts, including this compound (melting point ~27°C), have been identified as effective precursors in hypergolic synthesis. wikipedia.org When molten this compound is brought into contact with a strong reducing agent like sodium hydride (NaH), a hypergolic reaction ensues. wikipedia.org This rapid, self-sustaining exothermic reaction leads to the formation of copper(II) oxide (CuO). wikipedia.org This method highlights the potential of using readily available, low-melting-point hydrated salts as an important source for producing inorganic materials through hypergolic pathways. wikipedia.org

Exploration of Low Melting Point Hydrated Transition Metal Salts in Hypergolic Systems

The use of hydrated transition metal salts, such as this compound, is being explored in the context of hypergolic systems. These systems involve propellants that ignite spontaneously upon contact with an oxidizer. While specific details on the direct use of this compound in hypergolic fuels are limited in the provided search results, the broader context points to the investigation of transition metal salts as catalysts or additives. These salts can potentially enhance the ignition characteristics of fuels when paired with highly concentrated oxidizers like high test peroxide (HTP).

The research in this area focuses on identifying fuel additives that can induce hypergolic ignition. researchgate.net Transition metal salts are a significant group of materials being tested for this purpose. researchgate.net The aim is to find systems with low ignition delay times (IDT) that are also storable, have a good specific impulse, and are less toxic than traditional hypergolic propellants. researchgate.net

While a patent mentions the use of hydrated inorganic salts like iron(III) nitrate in fuel compositions for hypergolic bipropellants, it lists copper (II) acetate (B1210297) hydrate (B1144303) as having poor performance. google.com This suggests that the choice of both the metal cation and the anion, as well as its hydration state, are critical factors in determining hypergolic activity. Further research is needed to fully understand the role and potential of this compound in these advanced propulsion systems.

Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) Involving this compound

Solvothermal synthesis is a versatile and widely employed method for the preparation of metal-organic frameworks (MOFs), where this compound frequently serves as a key precursor for the copper ions. srce.hrunibo.it This technique involves heating a solution of the metal salt and an organic linker in a sealed vessel, often at temperatures above the boiling point of the solvent. unibo.it The choice of solvent, temperature, and the specific organic linker can lead to the formation of a diverse range of MOF structures with varying properties. unibo.it

Synthesis of Copper-Based MOFs with Various Organic Linkers

This compound is a common starting material for synthesizing copper-based MOFs with a variety of organic linkers. The selection of the organic linker is crucial as it dictates the resulting framework's porosity, stability, and functionality.

For instance, bimetallic Cu-Ce metal-organic frameworks have been synthesized using benzenetricarboxylic acid (BTC) as the organic linker in conjunction with cerium nitrate and copper nitrate hexahydrate. scientific.net Another example involves the use of 1,4-benzene dicarboxylic acid (BDC) as the organic linker to create copper-based MOFs. nih.gov The synthesis often takes place in a solvent like N,N-dimethylformamide (DMF). unibo.itnih.govencyclopedia.pub The reaction conditions, such as temperature and the presence of modulators, can significantly influence the final product. For example, a study reported the solvothermal synthesis of a Cu-bdc MOF at 150 °C for 12 hours. srce.hr

The resulting copper-based MOFs exhibit a range of properties and potential applications. For example, a Cu-MOF synthesized with 3,3',5,5'-tetracarboxy-diphenylmethane has been investigated for supercapacitor applications. srce.hr Another study demonstrated that a MOF synthesized from cupric nitrate and benzenedicarboxylic acid acts as an efficient heterogeneous catalyst. scientific.net

Table 1: Examples of Copper-Based MOFs Synthesized from this compound

| Organic Linker | Synthesis Method | Solvent | Temperature (°C) | Time (h) | Application | Reference |

| Benzenetricarboxylic acid (BTC) | Solvothermal | - | - | - | Heterogeneous catalysis | scientific.net |

| 1,4-Benzenedicarboxylic acid (bdc) | Solvothermal | Dimethyl formamide (B127407) (DMF) | 150 | 12 | Supercapacitor | srce.hr |

| Benzenedicarboxylic acid (BDC) | Solvothermal | - | - | - | Heterogeneous catalysis | scientific.net |

| 3,3',5,5'-tetracarboxy-diphenylmethane | Solvothermal | - | - | - | Supercapacitor | srce.hr |

| 5,5′-(piperazine-1,4-diyl) di isophthalic acid | Slow evaporation | - | - | - | Supercapacitor | srce.hr |

Formation of Bimetallic Cu-Ce MOFs for Heterogeneous Catalysis

The incorporation of a second metal, such as cerium, into a copper-based MOF can lead to enhanced catalytic properties. This compound is utilized alongside a cerium salt, typically cerium nitrate, to form these bimetallic frameworks.

A notable example is the synthesis of a bimetallic Cu-Ce MOF using benzenetricarboxylic acid (BTC) as the organic linker. scientific.net This material, after synthesis, was used to create a Cu2O-CeO2/CMOF composite which demonstrated high efficiency as a heterogeneous catalyst in the Sonogashira coupling reaction, achieving a 94.2% yield of 1,2-diphenylethyne. scientific.net

Another approach involves the solvothermal synthesis of composite heterostructures of bimetallic CeCux-BTC and graphitic carbon nitride (g-C3N4) using cerium nitrate, copper nitrate trihydrate, and 1,3,5-benzenetricarboxylic acid as the ligand. rsc.org These materials have shown promise in the photocatalytic reduction of carbon dioxide. rsc.org The doping of copper into the cerium-based MOF was found to be a key factor in enhancing the photocatalytic activity of the composite material. rsc.org

The synthesis of Cu-doped CeO2 nanospheres has also been achieved through a hydrothermal route, where this compound is used as the copper source. semanticscholar.org While not a MOF itself, this demonstrates the use of cupric nitrate in creating cerium and copper-containing nanomaterials for catalytic applications.

Table 2: Synthesis and Catalytic Application of Bimetallic Cu-Ce Materials

| Material | Precursors | Organic Linker | Synthesis Method | Application | Key Finding | Reference |

| Cu2O-CeO2/CMOF | Copper nitrate hexahydrate, Cerium nitrate | Benzenetricarboxylic acid (BTC) | Solvothermal | Sonogashira coupling reaction | 94.2% yield of 1,2-diphenylethyne | scientific.net |

| CeCux-BTC/g-C3N4 | Copper nitrate trihydrate, Cerium nitrate | 1,3,5-Benzenetricarboxylic acid | Solvothermal | Photocatalytic CO2 reduction | Cu doping enhances photocatalytic activity | rsc.org |

| Cu doped CeO2 nanospheres | This compound, Cerium nitrate hexahydrate | - | Hydrothermal | Oxidation of cyclohexene | Showed no catalytic activity in this specific reaction | semanticscholar.org |

Microwave-Assisted Synthesis Protocols for Copper Oxide Nanoparticles

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing copper oxide nanoparticles (CuO NPs), with cupric nitrate often serving as the copper precursor. oiccpress.comacs.org This technique utilizes microwave irradiation to generate heat, which significantly accelerates the reaction rates compared to conventional heating methods. acs.org The process offers advantages such as non-contact heating and selective material heating. acs.org

In a typical synthesis, a solution of cupric nitrate is mixed with a reducing and/or stabilizing agent and then subjected to microwave irradiation. For example, CuO nanoparticles have been synthesized by irradiating a mixture of copper nitrate and extracts from tea leaves or coffee powder in a 1:3 ratio at 540W for 7-8 minutes. oiccpress.com This resulted in the formation of spherical nanoparticles with sizes ranging from 50-100 nm. oiccpress.com

Another study reported the microwave-assisted synthesis of CuO NPs from copper(II) chloride dihydrate in the presence of apple peel extract, yielding nanoparticles with an average size of 25-40 nm. nih.gov While this specific study used a different copper salt, the principle of using microwave irradiation with a copper precursor and a natural extract as a reducing/stabilizing agent is a common theme. A similar method using apple peel extract and an unspecified metal salt also reported the formation of CuO NPs with a crystallite size of 41.6 nm after 5 minutes of microwave irradiation at 540 W. researchgate.net

The probable mechanism involves the rapid heating of the reaction mixture by microwaves, leading to the decomposition of the copper precursor and subsequent nucleation and growth of the copper oxide nanoparticles. The organic components from the plant extracts can act as both reducing agents and capping agents, preventing the agglomeration of the nanoparticles.

Table 3: Microwave-Assisted Synthesis of Copper Oxide Nanoparticles

| Copper Precursor | Reducing/Stabilizing Agent | Microwave Power (W) | Irradiation Time (min) | Nanoparticle Size | Reference |

| Copper nitrate | Tea leaf extract | 540 | 7-8 | 50-100 nm | oiccpress.com |

| Copper nitrate | Coffee powder extract | 540 | 7-8 | 50-100 nm | oiccpress.com |

| Copper(II) chloride dihydrate | Apple peel extract | - | - | 25-40 nm | nih.gov |

| Metal salt | Apple peel extract | 540 | 5 | 41.6 nm | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of Cupric Nitrate Hexahydrate and Its Derivatives

X-ray Diffraction Studies: Single Crystal and Powder Techniques

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline materials. Both single-crystal and powder XRD methods provide critical data on the atomic organization within cupric nitrate (B79036) derivatives.

Determination of Coordination Geometries and Crystal Structures in Copper(II) Nitrate Complexes

Common coordination geometries observed in copper(II) nitrate complexes include distorted octahedral, square pyramidal, and trigonal bipyramidal. nih.govacs.org In the hexahydrate, Cu(H₂O)₆₂, the copper ion is coordinated to six water molecules, but the structure often displays a non-centrosymmetric arrangement with unequal axial and equatorial Cu-O bond lengths. wikipedia.orgnih.gov

In derivatives where other ligands are present, the nitrate ion itself can coordinate to the copper center in a unidentate, bidentate, or bridging fashion. cdnsciencepub.com For instance, single-crystal XRD analysis of [Cu(C₁₁H₉N₅)Br₂] revealed a five-coordinate copper(II) ion with a geometry intermediate between trigonal bipyramidal and square pyramidal. researchgate.net Similarly, a study of a copper(II) complex with a tridentate acylhydrazone ligand, Cu(HL)(OH₂)₂, showed the Cu(II) ion in a distorted square pyramidal environment, coordinated to the ligand and two water molecules. unlp.edu.ar The flexibility of the copper(II) coordination sphere allows for the formation of diverse and complex structures, including coordination polymers where nitrate groups bridge copper centers. wikipedia.org

Table 1: Crystallographic Data for Selected Copper(II) Nitrate Complexes

| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Reference(s) |

| Bis(cyanoguanidine)copper(II) nitrate | C₆H₁₆CuN₁₀O₈ | - | - | - | upce.cz |

| Acylhydrazone Copper(II) Complex | C₁₅H₁₇CuN₃O₉ | Triclinic | P-1 | Distorted Square Pyramidal | unlp.edu.ar |

| 2,6-Bis(pyrazolyl)pyridine Copper(II) Bromide | [Cu(C₁₁H₉N₅)Br₂] | - | C2 | Trigonal Bipyramidal / Square Pyramidal | researchgate.net |

| Anhydrous Copper(II) Nitrate (β-form) | β-Cu(NO₃)₂ | Orthorhombic | Pbcn | Square Planar & [4+1] | wikipedia.orgmaterialsproject.org |

Analysis of Crystalline Phases and Polymorphism in Dehydration Processes

Heating hydrated copper(II) nitrate does not typically yield the anhydrous form, Cu(NO₃)₂. Instead, a series of dehydration and decomposition steps occur, leading to the formation of different crystalline phases. wikipedia.orgatamanchemicals.com Powder X-ray diffraction (PXRD) is crucial for identifying these intermediate and final products.

The thermal decomposition of Cu(NO₃)₂·3H₂O in a vacuum proceeds through three main stages. The first stage is primarily deaquation, while the second involves denitration to form a basic nitrate, most likely with the formula Cu(NO₃)₂·3Cu(OH)₂. researchgate.net Upon further heating, this basic nitrate decomposes to copper(II) oxide (CuO). wikipedia.orgatamanchemicals.comresearchgate.net

Studies on the dehydration of coordination polymers containing copper nitrate also show distinct phase transformations. For example, the hydrated compound [Cu₂(bpa)(btec)(H₂O)₄]n transforms into a partially dehydrated phase upon heating above 75 °C, which is evidenced by significant changes in the powder diffraction pattern, including shifts and intensity changes of the diffraction peaks. mdpi.com Similarly, naturally occurring basic copper nitrates, such as gerhardtite and rouaite, are polymorphs of Cu₂(NO₃)(OH)₃, and their distinct crystal structures can be readily identified and differentiated by their unique PXRD patterns. wikipedia.orggeoscienceworld.org

Table 2: Key PXRD Peaks for Products of Copper Nitrate Decomposition

| Compound/Phase | Key 2θ Peaks (Cu Kα) | Notes | Reference(s) |

| Copper Hydroxynitrate | Peaks corresponding to JCPDS No. 75-1779 | Lamellar structure, monoclinic crystal system. | dergipark.org.tr |

| Copper(II) Oxide (from calcination) | Peaks corresponding to JCPDS No. 44-0706 | Formed by calcination of copper hydroxynitrate at 400 °C. | dergipark.org.tr |

| Cobalt Nitrate Hydrate (B1144303) Nitrite | Peak at 2θ = 32.73° | Observed in mixed metal hydroxynitrate decomposition. | researchgate.net |

| Copper Nitrate Hydrate | Peaks at 2θ = 21.3° and 25.3° | Observed in mixed metal hydroxynitrate decomposition. | researchgate.net |

Verification of Morphology and Structure in Synthesized Materials

Powder XRD is a standard technique for verifying the successful synthesis of crystalline materials derived from cupric nitrate precursors. It confirms the phase purity and crystal structure of the final product. For example, in the synthesis of copper hydroxynitrate (Cu₂(OH)₃NO₃) via a hydrothermal method using Cu(NO₃)₂·3H₂O, PXRD was used to identify the product, which matched the standard pattern for the monoclinic crystal system (JCPDS No. 75-1779). dergipark.org.tr Subsequent calcination of this product at 400 °C yielded copper oxide (CuO), the identity of which was also confirmed by PXRD (JCPDS No. 44-0706). dergipark.org.tr

In another study, blue copper hydroxide (B78521) was synthesized by adding aqueous ammonia (B1221849) to a copper nitrate solution, followed by heat treatment to produce black copper oxide. researchgate.net PXRD measurements confirmed that at 200 °C, only CuO was formed, and it remained as a single phase up to 900 °C. researchgate.net The technique is also essential in the study of layered metal hydroxynitrates, where it is used to confirm the formation of the desired structure and to study its thermal transformation into mixed metal oxides. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the chemical bonds and functional groups within a molecule. It is particularly sensitive to the local environment of the nitrate ion and its interaction with the copper(II) center.

Assignment of Vibrational Frequencies and Ligand Interactions

The free nitrate ion (NO₃⁻) possesses D₃h symmetry, but this symmetry is lowered upon coordination to a metal ion, leading to changes in its vibrational spectrum. cdnsciencepub.com These changes, such as the splitting of degenerate vibrational modes and the appearance of new bands, are diagnostic of the coordination mode (e.g., unidentate, bidentate, or bridging). cdnsciencepub.com

FTIR and Raman spectra of copper(II) nitrate complexes show characteristic bands for the nitrate group. For instance, the asymmetric stretching vibration (ν₃), which is degenerate in the free ion, often splits into two bands upon coordination. cdnsciencepub.com The magnitude of this splitting can be a guide to the coordination mode. cdnsciencepub.com Furthermore, the 1700-1800 cm⁻¹ region of the infrared spectrum, which contains combination bands, is an excellent probe for the strength and type of the metal-nitrate interaction. cdnsciencepub.com For example, a larger separation between these combination bands is typically observed for bidentate nitrate groups compared to monodentate ones. cdnsciencepub.com

In a study of Cu(NO₃)⁺ complex formation in acetone, new bands in the FTIR and Raman spectra were attributed to the symmetry lowering of the complexed nitrate ion. A new Raman band at 335 cm⁻¹ was assigned to the symmetric copper-oxygen stretch in a bidentate complex with C₂ᵥ symmetry. nau.edu In complexes with organic ligands like imidazole (B134444), infrared spectra show absorption bands at approximately 700–760 cm⁻¹ (ν₄), 800–900 cm⁻¹ (ν₂), 1050–1100 cm⁻¹ (ν₁), and 1300–1500 cm⁻¹ (ν₃) assigned to the vibrations of the nitrate group. mdpi.com

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Coordinated Nitrate Ions

| Vibrational Mode | Free Ion (D₃h) | Unidentate (C₂ᵥ) | Bidentate (C₂ᵥ) | Notes | Reference(s) |

| ν₁(A₁') / ν₁(A₁) | ~1050 (Raman active) | ~1250-1300 | ~1250-1300 | Becomes IR active upon coordination. | cdnsciencepub.comresearchgate.net |

| ν₂(A₂") / ν₂(B₂) | ~830 (IR active) | ~800-840 | ~800-840 | Out-of-plane bend. | mdpi.com |

| ν₃(E') / ν₁(A₁)+ν₄(B₁) | ~1390 (IR, Raman active) | ~1480-1530 & ~1250-1300 | ~1500-1600 & ~1170-1250 | Degeneracy is lifted, leading to splitting. | cdnsciencepub.com |

| ν₄(E') / ν₃(A₁)+ν₅(B₁) | ~720 (IR, Raman active) | ~700-740 & ~680-710 | ~720-760 & ~690-720 | In-plane bending, degeneracy may be lifted. | cdnsciencepub.commdpi.com |

| Combination Bands | - | Δν ≈ 15-21 cm⁻¹ | Δν ≈ 45-51 cm⁻¹ | Separation (Δν) in the 1700-1800 cm⁻¹ region. | cdnsciencepub.com |

Monitoring Structural Changes during Complex Formation

FTIR and Raman spectroscopy are powerful tools for monitoring the progress of complexation reactions involving copper(II) nitrate in real-time or by analyzing the final product. The formation of new coordinate bonds is reflected by shifts in the vibrational frequencies of the ligands and the appearance of new bands associated with the complex.

For example, when forming copper(II) coordination compounds with chiral macrocyclic imine ligands, comparison of the FTIR spectra of the final metal complexes with those of the free ligands indicated successful complex formation through observable spectral shifts of characteristic bands. cas.cz Similarly, the formation of copper-nitrate species on Cu-CHA catalysts, which are important for selective catalytic reduction (SCR) of NOx, has been followed using in-situ FTIR. nih.gov These studies show that Z[Cuᴵᴵ(NO₃)] complexes are formed by the reaction of NO/O₂ with Z[Cuᴵᴵ(OH)] sites, which can be clearly distinguished by their unique vibrational fingerprints. nih.gov

The coordination of imidazole to copper(II) nitrate results in a high-frequency shift of the N-H stretching bands, indicating the breaking of hydrogen bonds between imidazole molecules as they interact directly with the copper cation. mdpi.com This, along with significant shifts in the C=N and C=N-H vibrational bands, provides clear spectroscopic evidence of complex formation. mdpi.com

Electronic Spectroscopy: UV-Visible and Electron Paramagnetic Resonance (EPR) Analysis

Electronic spectroscopy serves as a powerful tool for investigating the intricate electronic structure and coordination environment of copper(II) complexes, including those derived from cupric nitrate. Techniques such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy provide detailed insights into d-d electronic transitions, charge-transfer bands, and the local geometry around the paramagnetic Cu(II) center.

Probing Electronic Transitions and Coordination Environment

The coordination environment of the copper(II) ion profoundly influences its electronic absorption and EPR spectra. UV-Vis spectroscopy of Cu(II) complexes typically reveals broad, weak absorption bands in the visible region, which are assigned to d-d electronic transitions. The position and intensity of these bands are indicative of the coordination geometry. For instance, copper complexes in a square-based pyramidal (SBP) conformation often show a main absorption band in the 685–750 nm range, while trigonal bipyramidal (TBP) geometries are characterized by absorptions at longer wavelengths, typically around 850 nm. researchgate.net In the case of some distorted square pyramidal Cu(II) complexes, a broad absorption corresponding to d-d transitions can be observed, indicating the persistence of the CuN2O3 chromophore identity in solution. mdpi.com

EPR spectroscopy provides a more direct probe of the ground electronic state and the symmetry of the metal ion's environment. For a Cu(II) ion, which has a 3d⁹ electronic configuration and an effective spin S = 1/2, the EPR spectrum is characterized by g-values and hyperfine coupling constants (A). The relationship between the g-values parallel (g∥) and perpendicular (g⊥) to the principal symmetry axis is particularly telling. A trend of g∥ > g⊥ > gₑ (where gₑ is the free electron g-value, ~2.0023) is a hallmark of a d(x²-y²) ground state, which is characteristic of elongated octahedral or square-planar geometries. nih.govacs.org Conversely, a g⊥ > g∥ relationship would suggest a d(z²) ground state, often associated with a compressed octahedral or trigonal bipyramidal geometry. acs.org Therefore, by analyzing the EPR spectral parameters, one can deduce the geometry of the Cu(II) center. acs.org For example, studies on copper(II) nitrate complexes with ligands like ethylenediamine (B42938) have shown EPR spectra consistent with a d(x²-y²) ground state and an elongated octahedral geometry. acs.org

Spectroscopic Signatures of Copper(II) Complexes

In UV-Vis spectroscopy, beyond the d-d transitions, more intense bands may appear in the UV region. These are often assigned to ligand-to-metal charge transfer (LMCT) transitions. rsc.orgresearchgate.net For example, investigations into copper nitrate cluster anions, Cu(II)n(NO₃)₂n+₁⁻, identified a 3d-3d band in the visible/near-infrared region and two stronger bands in the UV (starting around 3.25 eV) arising from a mix of LMCT and n–π* transitions within the nitrate ligands. rsc.orgresearchgate.net

EPR spectroscopy provides a wealth of detailed information through its parameters. The g-tensor values reflect the symmetry of the ligand field, while the copper hyperfine coupling constant (A∥) provides information about the covalency of the metal-ligand bonds. Studies on various copper(II) nitrate complexes with acylhydrazines and hydrazones have consistently shown axial EPR signals at low temperatures (77 K) with g∥ > g⊥, confirming a tetragonally distorted octahedral geometry with the unpaired electron in the d(x²-y²) orbital. nih.gov Solid-state EPR studies of other Cu(II) complexes have reported axial g-tensors with g∥ values around 2.44 and g⊥ values near 2.07, characteristic of square pyramidal or square-planar stereochemistries. mdpi.com The absence of a half-field splitting signal in the EPR spectra of some mononuclear complexes helps to confirm the predominance of mononuclear species in solution. researchgate.net

The following table summarizes representative spectroscopic data for various copper(II) complexes, highlighting the distinct signatures associated with their coordination environments.

| Complex Type | Technique | λmax (nm) (ε, M⁻¹cm⁻¹) | g∥ | g⊥ | A∥ (MHz) | Reference |

| Monocopper(II) complexes with N-tripodal ligands | UV-Vis, EPR | 685-750 (70-153) | N/A | N/A | N/A | researchgate.net |

| Dicopper(II,II) complex with bis(μ-thiolato) bridges | UV-Vis, EPR | 350 (7158), 592 (1204) | 2.128 | 2.031 (avg) | N/A | acs.org |

| Cu(II) nitrate with acylhydrazines/hydrazones | EPR | N/A | > g⊥ | > 2.0023 | N/A | nih.gov |

| Cu(II) complexes with mixed chelating ligands (solid) | EPR | N/A | ~2.44 | ~2.07 | Not Resolved | mdpi.com |

| Cu(II) complexes with mixed chelating ligands (solution) | EPR | N/A | ~2.12 | ~2.06 | Not Resolved | mdpi.com |

| Copper hexahydrate in doped Tutton salts (low temp) | EPR | N/A | 2.446 | 2.097 (avg) | -327 | escholarship.org |

Note: N/A indicates data not provided in the source. g⊥ and A∥ values can be averaged or presented as individual components (gx, gy) depending on the symmetry.

Surface and Morphological Characterization: Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM)

Microscopy techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are indispensable for the detailed characterization of materials derived from cupric nitrate, particularly at the nanoscale. These methods provide direct visual information about particle size, shape, dispersion, and surface topography, which are critical properties for applications in catalysis and materials science.

Examination of Nanoparticle Size, Shape, and Dispersion

Cupric nitrate is a common precursor for the synthesis of copper (Cu) or copper oxide (CuO) nanoparticles. The morphology of these nanoparticles is a key determinant of their properties.

Scanning Electron Microscopy (SEM) is widely used for a first-level morphological assessment. SEM analysis of copper nanoparticles (CuNPs) synthesized using plant extracts has revealed spherical but often agglomerated shapes. nih.gov High-magnification SEM images can provide average diameter estimations, with studies reporting ranges from 51.26–56.66 nm. nih.gov In other work, SEM has been used to confirm the presence of copper in nanocomposites. mdpi.com

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for more precise measurement of nanoparticle size and observation of internal structure. TEM analysis of green-synthesized CuNPs has shown spherical shapes with sizes ranging from 2 to 10 nm and 10 to 190 nm in different studies. waocp.com For copper nanoparticles synthesized via a chemical reduction method, TEM analysis confirmed a size of 7 nm. waocp.com

Atomic Force Microscopy (AFM) provides three-dimensional surface topography. AFM analysis of solvothermally synthesized Cu-NPs revealed a homogeneous surface distribution of mostly spherical nanoparticles, though some agglomeration was noted. mdpi.com The mean diameter was determined to be 76.5 nm from this analysis. mdpi.com

The choice of synthesis method and precursors, such as the anion in the copper salt, can significantly influence the resulting morphology. For instance, using copper nitrate as a precursor for CuO nanostructures via electroplating has been shown to produce porous nanosheets, in contrast to the nanoflakes produced when using copper sulfate (B86663). rsc.org The table below presents findings on nanoparticle characteristics from various studies.

| Nanoparticle Type | Synthesis Precursor | Characterization Technique | Size Range / Mean Diameter | Morphology | Reference |

| Copper Nanoparticles (CuNPs) | Cupric Nitrate | SEM | 51.26–56.66 nm | Spherical, agglomerated | nih.gov |

| Copper Nanoparticles (Cu-NPs) | Copper Salt (unspecified) | AFM, TEM | 76.5 nm (solvothermal), 53.8 nm (hydrothermal) | Spherical, some agglomeration | mdpi.com |

| Copper Oxide (CuO) Nanoparticles | Copper Chloride | TEM | 7 nm | Spherical | waocp.com |

| Copper Nanoparticles | Peppermint Extract | SEM, TEM | Not specified | Spherical | researchgate.net |

| Silica-supported Copper | Copper Nitrate | TEM | Peaking around 8 nm | Narrow particle size distribution | acs.org |

Analysis of Surface Area and Porosity in Catalyst Materials

For catalytic applications, where many reactions occur on the surface of the material, the specific surface area and porosity are critical parameters. Cupric nitrate is frequently used to prepare supported copper catalysts. The preparation conditions, including the support material, copper loading, and calcination temperature, strongly affect the final textural properties of the catalyst.

Calcination conditions play a crucial role. For Cu/AC catalysts prepared from cupric nitrate, increasing the calcination temperature from 350 °C to 550 °C was found to increase the specific surface area from 926.7 m²/g to 1040 m²/g, attributed to the development of porosity. academie-sciences.fr Similarly, for silica-supported copper catalysts, calcining in a moderate flow of air, as opposed to stagnant air, dramatically enhanced the copper surface area from 12 m²·gCu⁻¹ to approximately 90 m²·gCu⁻¹. acs.org The anion of the precursor salt also has an impact; porous CuO nanosheets with a higher surface area were obtained when using copper nitrate compared to the CuO nanoflakes with lower surface area produced from copper sulfate. rsc.org

The following table summarizes data on the surface area and porosity of various catalyst materials prepared using cupric nitrate.

| Catalyst System | Precursor | Support Material | Key Finding | Surface Area | Reference |

| Cu/AC | Cu(NO₃)₂·3H₂O | Activated Carbon | Surface area increases with calcination temp. up to 550°C | Up to 1040 m²/g | academie-sciences.fr |

| CuO/BiVO₄ | Copper Nitrate | BiVO₄ | Nitrate precursor leads to porous nanosheets with higher surface area | Higher than from sulfate precursor | rsc.org |

| Cu/Silica (B1680970) | Copper Nitrate | Silica Gel | Flowing air during calcination greatly increases Cu surface area | ~90 m²·gCu⁻¹ (air flow) vs. 12 m²·gCu⁻¹ (stagnant) | acs.org |

| Cu/CX | Copper Nitrate | Carbon Xerogel | Impregnation with Cu decreases the support's surface area | 590 m²/g (vs. 636 m²/g for original support) | mdpi.com |

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES) for Chemical Speciation

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of an absorbing atom. A sub-region of the XAS spectrum, the X-ray Absorption Near Edge Structure (XANES), is particularly sensitive to the oxidation state and coordination chemistry (e.g., geometry and ligand type) of the element of interest. For materials derived from cupric nitrate, Cu K-edge XANES is invaluable for chemical speciation, providing insights that are often difficult to obtain with other techniques.

By analyzing the pre-edge features, the position of the absorption edge, and the shape of the post-edge resonances (the "white line") in a Cu K-edge XANES spectrum, researchers can fingerprint the chemical state of copper. ucl.ac.ukcambridge.org For example, these spectra can be used to distinguish between Cu(0), Cu(I), and Cu(II) oxidation states and to identify the types of atoms coordinating to the copper center. cambridge.orgnih.gov

In catalysis research, in-situ XAS and XANES are used to follow the evolution of copper species under reaction conditions. For instance, in studies of Cu-chabazite (Cu-CHA) catalysts used for NOx reduction, XAS was employed to track the changes in the local environment of Cu ions. nih.gov It was demonstrated that framework-anchored Z[CuII(NO₃)] complexes with a chelating bidentate structure could be formed by the reaction of NO/O₂ with specific Cu(II) sites in the zeolite. nih.gov Linear Combination Fitting (LCF) of the XANES and the extended X-ray absorption fine structure (EXAFS) regions can be used to quantify the fractions of different copper species present in a sample. nih.gov

XANES is also a crucial tool for understanding potential transformations of copper species due to experimental conditions, such as beam-induced damage. Studies have shown that incident X-rays can induce redox chemistry. For copper nitrate trihydrate, consecutive scans revealed a steady increase in a pre-edge feature and variations in the white line intensity, suggesting a complex redox process was occurring under beam exposure. ucl.ac.ukcambridge.org This highlights the importance of careful experimental design to ensure the measured spectra accurately represent the sample's true state. ucl.ac.ukcambridge.org Furthermore, XANES has been used to study the aging and speciation of copper nitrate in complex environmental matrices like soil, revealing that factors such as soil pH influence the persistence and transformation of the copper species. researchgate.net

| Application Area | System Studied | Key Information from XAS/XANES | Reference |

| Heterogeneous Catalysis | Cu-CHA Zeolite | Identified formation of Z[CuII(NO₃)] complexes; quantified Cu speciation via LCF analysis. | nih.gov |

| Environmental Science | Cu(NO₃)₂ in soil | Monitored the aging and transformation of Cu species over time. | researchgate.net |

| Materials Science | GA-PEI polymer nanoparticles | Investigated oxidation state and local binding environment of copper. | ucl.ac.uk |

| Experimental Methodology | Copper Nitrate Trihydrate | Revealed beam-induced redox alterations during measurement. | cambridge.org |

Investigation of Coordination Chemistry of Solvated Copper(II) Ions

Studies using Extended X-ray Absorption Fine Structure (EXAFS) and other techniques have provided detailed insights into the structure of solvated Cu(II) ions in various oxygen-donor solvents. In aqueous solution, the hydrated copper(II) ion is best described by a Jahn-Teller distorted octahedral model with four equatorial water molecules at approximately 1.96(2) Å and two axial water molecules at different distances, around 2.15 Å and 2.32 Å. acs.org This non-centrosymmetric arrangement has been corroborated by multiple studies. acs.orgnih.gov The coordination environment can, however, be influenced by the solvent's steric properties. For instance, in bulky solvents like N,N'-Dimethylpropyleneurea, the axial positions become inaccessible, leading to the formation of square-planar copper(II) solvate complexes. acs.org

The coordination number of solvated Cu(II) can also vary. While six-coordination is common, five-coordinate square-pyramidal geometries are also observed. nih.gov Theoretical calculations have shown that the energy barrier between different coordination geometries can be small, indicating a delicate energy balance. nih.gov The coordination environment significantly impacts the properties of the Cu(II) ion, including its redox potential and reactivity. bris.ac.uk

Table 1: Coordination Bond Distances of Solvated Copper(II) Ions in Different Solvents

| Solvent | Coordination Geometry | Equatorial Cu-O Distance (Å) | Axial Cu-O Distance(s) (Å) | Reference |

| Water | Distorted Octahedral | 1.96(2) | ~2.15 and 2.32 | acs.org |

| Water | Elongated Octahedral | 1.95(1) | 2.29(3) | rsc.org |

| Methanol | Distorted Octahedral | 1.975(4) | 2.202(8) and 2.34(1) | nih.gov |

| Dimethylformamide (dmf) | Distorted Octahedral | 1.963(3) | 2.178(8) and 2.33(1) | nih.gov |

| Dimethyl sulfoxide (B87167) (DMSO) | Elongated Octahedral | 1.96(1) | 2.24(2) | rsc.org |

| N,N'-Dimethylpropyleneurea | Square-Planar | 1.939(3) | N/A | acs.org |

| N,N,N',N'-tetramethylurea | Square-Planar | 1.935(3) | N/A | acs.org |

Identification of Chemical Speciation in Complex Systems

The chemical speciation of copper(II) nitrate in complex systems is crucial for understanding its reactivity and bioavailability. In aqueous solutions, the primary species is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. wikipedia.org However, the introduction of other ligands or changes in solution conditions can lead to the formation of various other copper species. The identification and quantification of these species are often accomplished through a combination of spectroscopic and computational methods. psu.edu

For example, in the presence of peptides, copper(II) can form a variety of complexes depending on the pH of the solution. Spectroscopic techniques such as UV-vis and Circular Dichroism (CD) are used to monitor the formation of these complexes and determine their coordination environments. mdpi.com Potentiometric titrations can be used to determine the stability constants of the different species formed. mdpi.com

In systems containing other anions, the speciation can become even more complex. For instance, in aqueous solutions of copper(II) chloride, X-ray diffraction studies have shown that the equatorial positions of the distorted octahedral copper coordination are occupied by a mixture of water molecules and chloride ions. researchgate.net Computational models, such as the NSPEC speciation program, can be used to predict the dominant species in a given system, and these predictions can be validated by experimental data from techniques like solid-phase extraction followed by atomic absorption spectrometry. psu.edu The study of copper speciation is also critical in fields like environmental science to understand the bioavailability and toxicity of copper contaminants. tcsedsystem.edu

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Decomposition Studies

Elucidation of Thermal Decomposition Pathways of Hydrated Copper Nitrate

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful tools for investigating the thermal decomposition of hydrated copper nitrate. The decomposition process is complex and occurs in multiple stages. For copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O, the decomposition begins with dehydration. qut.edu.auunh.edu

Upon heating, the hydrated salt first loses its water of crystallization. This is often followed by the hydrolysis of the copper nitrate to form basic copper nitrate, such as Cu₂(NO₃)(OH)₃, and nitric acid. qut.edu.audergipark.org.tr The nitric acid formed can then decompose, and the basic copper nitrate further decomposes at higher temperatures. qut.edu.au The final solid product of the decomposition is typically copper(II) oxide (CuO). dergipark.org.trquora.comchemeurope.com

The exact decomposition pathway and the temperatures at which different stages occur can be influenced by factors such as the heating rate and the surrounding atmosphere. unh.educarbon.or.kr For example, the decomposition of Cu(NO₃)₂·3H₂O on activated carbon fibers was found to proceed through the formation of Cu₂(OH)₃NO₃, which then decomposed to a mixture of CuO and Cu₂O at around 230°C, and finally to metallic copper at 400°C in a nitrogen atmosphere. carbon.or.kr

Table 2: Thermal Decomposition Stages of Hydrated Copper Nitrate

| Compound | Temperature Range (°C) | Process | Products | Reference |

| Cu(NO₃)₂·3H₂O | ~107 - 132 | Dehydration and initial decomposition | CuOH.NO₃, HNO₃, H₂O | qut.edu.au |

| Cu(NO₃)₂·3H₂O | ~194 | Major decomposition | CuO, NO₂, H₂O, O₂ | qut.edu.au |

| Cu(NO₃)₂·2.5H₂O | ~80 | Conversion to basic copper nitrate | Cu₂(NO₃)(OH)₃ | wikipedia.org |

| Cu₂(NO₃)(OH)₃ | ~180 | Decomposition to oxide | CuO | wikipedia.org |

Characterization of Thermal Stability of Coordination Polymers and Complexes

TGA and DSC are also instrumental in characterizing the thermal stability of coordination polymers and complexes derived from cupric nitrate. The thermal stability of these materials is highly dependent on the nature of the organic ligands coordinated to the copper(II) ion.

For instance, in a series of pyrazine-bridged coordination polymers of copper(II) nitrate, the decomposition temperatures varied with the stoichiometry of the polymer. The polymer with the empirical formula Cu(pyz)(NO₃)₂ decomposed in the range of 200°C to 310°C. acs.org In contrast, the polymer Cu(pyz)₂(NO₃)₂ showed an initial weight loss corresponding to one molecule of pyrazine (B50134) between 75°C and 120°C, followed by further decomposition. acs.org The final residue in all cases was found to be CuO. acs.org

In another study, a tetra(imidazole)copper(II) nitrate complex demonstrated thermal stability up to 200°C. bohrium.com When this complex was used to form a co-crystal with ammonium (B1175870) nitrate, it significantly altered the thermal decomposition behavior of the ammonium nitrate, converting its endothermic decomposition into an intensive exothermic process and lowering the decomposition temperature. bohrium.com

The coordination environment around the copper(II) ion plays a direct role in the thermal stability. For example, in a comparison of two anion-dependent Cu(II) coordination polymers, the polymer with a CuN₄O₂ coordination environment was found to be more thermally stable, decomposing at a higher temperature than a polymer with a different coordination sphere. mdpi.com

Table 3: Thermal Decomposition Data for Selected Copper(II) Coordination Polymers

| Compound | Decomposition Temperature Range (°C) | Key Observations | Final Product | Reference |

| Cu(pyz)(NO₃)₂ | 200 - 310 | Single-step decomposition | CuO | acs.org |

| Cu(pyz)₂(NO₃)₂ | 75 - 120 (initial loss) | Loss of one pyrazine molecule | CuO | acs.org |

| Cu(pyz)₃(NO₃)₂ | 50 - 110 (initial loss) | Two-step weight loss | CuO | acs.org |

| Tetra(imidazole)copper(II) nitrate | Stable up to 200 | High thermal stability | - | bohrium.com |

| Anion-Dependent Polymer 1 | 162 - 177 (initial) | Partial decomposition of acetate (B1210297) group | CuO | mdpi.com |

| Anion-Dependent Polymer 2 | > 228 | Higher thermal stability than Polymer 1 | CuO | mdpi.com |

Computational and Theoretical Approaches in Understanding Cupric Nitrate Hexahydrate Chemistry

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a central tool for studying copper compounds, offering a favorable balance between computational cost and accuracy. chemrxiv.org The choice of functional, such as B3LYP, PBE0, or CAM-B3LYP, can influence the results, with range-separated hybrid functionals often providing high accuracy for the electronic properties of metal complexes. chemrxiv.orgresearchgate.netmdpi.comscielo.org.co These calculations are instrumental in predicting and validating the structural, vibrational, and electronic characteristics of cupric nitrate (B79036) and its related complexes.

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For hydrated copper(II) complexes, theoretical models that explicitly include the nitrate counter-ions and coordinated water molecules produce optimized geometries that show excellent agreement with experimental structures determined by X-ray diffraction. mdpi.commdpi.comresearchgate.net

In the solid state, cupric nitrate hexahydrate exists as Cu(H₂O)₆₂. wikipedia.org Its crystal structure reveals nearly equal Cu-O bond distances, an interesting feature for an octahedral Cu(II) complex which is typically subject to Jahn-Teller distortion. wikipedia.org DFT optimizations of related copper complexes have demonstrated high accuracy in reproducing experimental bond lengths and angles, often with deviations of only a few percent. mdpi.commdpi.comresearchgate.net This predictive power is crucial for understanding the subtle structural details that govern the material's properties.

| Parameter | Bond/Angle | Experimental (XRD) Value (Å or °) | Calculated (DFT) Value (Å or °) |

|---|---|---|---|

| Bond Length | Cu-N1 | 1.995 | 2.031 |

| Cu-N3 | 1.998 | 2.035 | |

| Cu-S1 | 2.258 | 2.354 | |

| Cu-S3 | 2.255 | 2.359 | |

| Bond Angle | N1-Cu-S1 | 89.65 | 87.9 |

| N3-Cu-S3 | 89.78 | 87.8 | |

| N1-Cu-N3 | 99.21 | 101.5 |

Theoretical calculations are invaluable for interpreting experimental spectra. DFT can compute harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. mdpi.comresearchgate.net These calculated frequencies help in the definitive assignment of experimental bands to specific molecular motions, such as Cu–O and Cu–N stretching vibrations. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). mdpi.comscielo.org.co This allows for the assignment of observed absorption bands to specific electronic transitions, which for copper complexes typically include d-d transitions, Ligand-to-Metal Charge Transfer (LMCT), and n-π* transitions within the ligands. mdpi.commdpi.comresearchgate.netrsc.org The agreement between theoretical and experimental spectra provides strong validation for the predicted electronic structure. mdpi.comscielo.org.co Gas-phase studies of copper nitrate cluster anions have identified a 3d-d transition band in the visible/near-infrared region and LMCT/n-π* bands in the UV region. rsc.org

| Transition Type | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|

| π-π | 260 | 262 |

| π-π | 315 | 330 |

| n-π* | 360 | 375 |

| d-d / LMCT | 515 | 560 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. scielo.org.conih.gov The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic transport properties. scielo.org.conih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from DFT calculations. scielo.org.co It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, electrophilic attack sites) and electron-poor (positive potential, nucleophilic attack sites) regions, thereby predicting how the molecule will interact with other reagents. scielo.org.conih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.74 |

| ELUMO | -4.90 |

| Energy Gap (ΔE) | 0.84 |

First-Principles Calculations for Reaction Mechanisms and Stability

First-principles, or ab initio, calculations, which include DFT, are used to model dynamic processes such as chemical reactions and phase changes without prior experimental input. These methods are particularly useful for investigating the thermal stability and decomposition pathways of hydrated salts like this compound. acs.org

The thermal decomposition of hydrated copper(II) nitrate is a complex process that involves more than the simple loss of water molecules. wikipedia.org Heating the hexahydrate does not yield the anhydrous salt; instead, it initiates a series of chemical transformations. wikipedia.org Experimental and theoretical studies show a multi-stage process:

Dehydration: The initial stage involves dehydration, where the hexahydrate may transform into lower hydrates, such as the hemipentahydrate (2.5 H₂O) and monohydrate (1 H₂O), before forming an anhydrous species at reduced pressures. researchgate.net

Formation of Basic Nitrate: Concurrently with dehydration, thermohydrolysis occurs, leading to the formation of basic copper nitrate intermediates. researchgate.netresearchgate.net At around 80 °C, the hydrate (B1144303) can convert to basic copper nitrate, with proposed formulas such as Cu₂(NO₃)(OH)₃ or Cu(NO₃)₂·3Cu(OH)₂. wikipedia.orgresearchgate.netresearchgate.net

Decomposition to Oxide: Upon further heating to around 180 °C, the basic nitrate decomposes into copper(II) oxide (CuO), releasing nitrogen dioxide and water vapor. wikipedia.orgresearchgate.net

Computational methods, analogous to those used to study the dehydration of uranyl nitrate hexahydrate, can be applied to confirm the crystal structures of these intermediate phases and elucidate the energetic favorability of each step in the transformation pathway. osti.gov

Computational Studies of Solution Chemistry and Speciation

In aqueous solution, this compound dissolves to form the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, with nitrate ions as counter-ions. wikipedia.org The behavior and distribution of copper-containing species in solution—a concept known as speciation—is highly dependent on the solution's conditions, most notably its pH. mdpi.com At low pH, the free aqua complex is the dominant species. mdpi.com However, as the pH increases, hydrolysis reactions can occur, leading to the precipitation of basic salts like copper(II) hydroxynitrate, Cu₂(OH)₃NO₃. researchgate.net

While detailed computational studies specifically modeling the speciation of cupric nitrate in aqueous solution are not extensively reported in the provided literature, the methodologies exist. Computational chemistry can be used to model the structures of solvated ions and the thermodynamics of hydrolysis and complexation reactions. Understanding this solution chemistry is vital, as cupric nitrate is frequently used as a precursor in aqueous or other solvent-based syntheses of more complex materials. mdpi.comacs.org

Modeling Copper(II)/Chloride Complex Formation in Aqueous Solutions

The formation of copper(II)-chloride complexes in aqueous solutions is a stepwise process, with the sequential replacement of water ligands in the hydration shell of the Cu²⁺ ion by chloride ions. This leads to a distribution of different chloro- and aquachloro-complexes, the proportions of which depend on the chloride concentration and temperature. Computational methods such as Density Functional Theory (DFT), Monte Carlo simulations, and molecular dynamics (MD) have been extensively employed to investigate these phenomena.

Detailed Research Findings:

Researchers have utilized Monte Carlo simulations to study aqueous copper chloride solutions across a range of concentrations. rsc.org These simulations have provided detailed structural information about the complexes formed. For instance, in a 1 mol kg⁻¹ solution, direct copper-chloride binding is not observed to be significant. However, as the concentration increases to 3 mol kg⁻¹, CuCl⁺ becomes the predominant species. At even higher concentrations of 5 mol kg⁻¹, a variety of complexes containing one to four chloride ions are present. rsc.org The formation constants derived from these simulations show good agreement with experimental data, lending credibility to the structural insights obtained. rsc.org

Molecular dynamics simulations have also been a valuable tool for investigating the formation of copper(II)-chloride complexes and their influence on processes like copper deposition. figshare.comacs.org These studies explore the effect of the water network near surfaces on complex formation. figshare.comacs.org